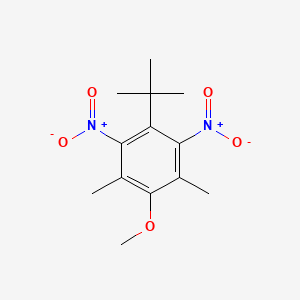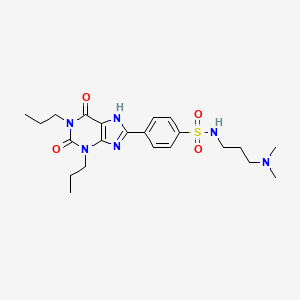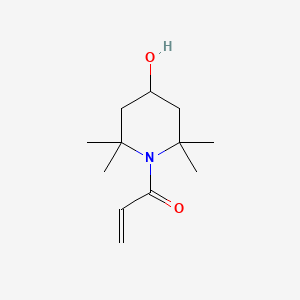
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is a chemical compound that features a silicon atom bonded to a 4,5-dihydrofuran-2-yl group, a dimethyl group, and an oxolan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane typically involves the reaction of appropriate organosilicon precursors with 4,5-dihydrofuran and oxolane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
科学的研究の応用
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism by which (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used, but generally involve the formation and breaking of silicon-oxygen and silicon-carbon bonds .
類似化合物との比較
Similar Compounds
Tetrakis(4,5-dihydrofuran-2-yl)silane: A compound with four 4,5-dihydrofuran-2-yl groups bonded to silicon.
Tetrakis(4,5-dihydrofuran-2-yl)germane: A germanium analog with similar structural properties.
Uniqueness
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is unique due to the presence of both 4,5-dihydrofuran and oxolan groups bonded to silicon. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
91300-64-0 |
|---|---|
分子式 |
C10H18O2Si |
分子量 |
198.33 g/mol |
IUPAC名 |
2,3-dihydrofuran-5-yl-dimethyl-(oxolan-2-yl)silane |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h5,10H,3-4,6-8H2,1-2H3 |
InChIキー |
FRLYVFRPGGZXNY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1CCCO1)C2=CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)




![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
